molecular formula C48H39Cl2FeN4O4 B1450757 Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride CAS No. 36995-20-7

Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride

Cat. No.: B1450757
CAS No.: 36995-20-7
M. Wt: 862.6 g/mol
InChI Key: ZKOPIALJZKUWLE-UHFFFAOYSA-L
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Description

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride (FeTMPPCl) is a metalloporphyrin.

Properties

IUPAC Name

iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32N4O3.C7H7O.2ClH.Fe/c1-46-30-12-4-25(5-13-30)39-33-18-10-28(42-33)24-29-11-19-34(43-29)40(26-6-14-31(47-2)15-7-26)36-21-23-38(45-36)41(37-22-20-35(39)44-37)27-8-16-32(48-3)17-9-27;1-8-7-5-3-2-4-6-7;;;/h4-24,42-43H,1-3H3;3-6H,1H3;2*1H;/q;-1;;;+3/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOPIALJZKUWLE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=[C-]C=C1.COC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)N3.[Cl-].[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H39Cl2FeN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride
Reactant of Route 2
Reactant of Route 2
Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride
Reactant of Route 3
Reactant of Route 3
Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride
Reactant of Route 4
Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride
Reactant of Route 5
Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride
Reactant of Route 6
Reactant of Route 6
Iron(3+);methoxybenzene;10,15,20-tris(4-methoxyphenyl)-21,22-dihydroporphyrin;dichloride
Customer
Q & A

Q1: How does the presence of axial ligands affect the assembly properties of metalloporphyrins, specifically 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride?

A1: Research indicates that axial ligands significantly influence the self-assembly behavior of metalloporphyrins. For instance, 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride, possessing one axial ligand, forms irregular nanoparticles with minimal supramolecular chirality when organized through Langmuir and Langmuir-Blodgett techniques. [] In contrast, metalloporphyrins with two trans axial ligands, like trans-dichloro(5,10,15,20-tetra-p-tolylporphyrinato)tin(IV) and trans-dihydroxo(5,10,15,20-tetra-p-tolylporphyrinato)tin(IV), assemble into nanofibrous structures exhibiting distinct supramolecular chirality despite the achiral nature of individual molecules. [] This suggests that the presence and arrangement of axial ligands play a crucial role in dictating the self-assembly patterns and resulting chirality of metalloporphyrins.

Q2: How does heat treatment affect the redox properties of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride adsorbed on high area carbon?

A2: Heat treatment significantly alters the redox behavior of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride adsorbed on high area carbon. In situ Fe K-edge X-ray absorption near-edge structure (XANES) studies reveal distinct differences in the electronic environment of iron within the porphyrin before and after heat treatment at 800°C in an inert atmosphere. [] Heat-treated 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride displays a monotonic shift in the absorption edge toward higher energies as the potential increases, indicating a change in the iron oxidation state. [] This shift, spanning approximately 2.5 eV, occurs over a broader potential range compared to the non-heat-treated counterpart, suggesting that heat treatment modifies the electronic structure and redox properties of the adsorbed iron porphyrin. []

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